molecular formula C8H14O3 B14423631 Ethyl 3-methoxypent-2-enoate CAS No. 82967-76-8

Ethyl 3-methoxypent-2-enoate

Cat. No.: B14423631
CAS No.: 82967-76-8
M. Wt: 158.19 g/mol
InChI Key: LPJVQUPDHTWUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxypent-2-enoate is an organic compound with the molecular formula C8H14O3 It is an ester, characterized by the presence of an ethyl group attached to a methoxypentenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methoxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 3-methoxypent-2-enolate with ethyl iodide. This reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the enolate ion, which then reacts with the ethyl iodide to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of the ester can yield alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl 3-methoxypent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers and other materials, where its ester functionality can be exploited for polymerization reactions.

Mechanism of Action

The mechanism of action of ethyl 3-methoxypent-2-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In chemical reactions, the compound’s reactivity is influenced by the electron-donating methoxy group, which can stabilize reaction intermediates and facilitate nucleophilic attacks.

Comparison with Similar Compounds

Ethyl 3-methoxypent-2-enoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the methoxy group and the conjugated double bond in its structure. This structural difference imparts distinct reactivity and properties, making it suitable for specific applications that other esters may not fulfill.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

These compounds, while similar in their ester functionality, differ in their alkyl and acyl groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

82967-76-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-methoxypent-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-7(10-3)6-8(9)11-5-2/h6H,4-5H2,1-3H3

InChI Key

LPJVQUPDHTWUIO-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.